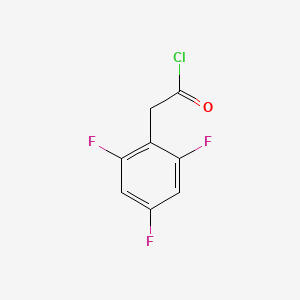

2,4,6-Trifluorophenylacetyl chloride

Description

Properties

IUPAC Name |

2-(2,4,6-trifluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-8(13)3-5-6(11)1-4(10)2-7(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMFEVYAONWFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,4,6-Trifluorophenylacetyl Chloride (CAS 714963-55-0)

[1]

Executive Summary

2,4,6-Trifluorophenylacetyl chloride (CAS 714963-55-0) is a specialized acyl chloride intermediate used primarily in medicinal chemistry and agrochemical synthesis.[1] Unlike its more common isomer, 2,4,5-trifluorophenylacetic acid (a key intermediate for Sitagliptin), the 2,4,6-isomer offers a unique symmetrical substitution pattern.[1] This specific fluorination motif effectively blocks metabolic oxidation at the highly reactive ortho and para positions of the phenyl ring, significantly enhancing the metabolic stability and lipophilicity of downstream bioactive molecules.

This guide details the physicochemical properties, synthesis pathways, and critical applications of this compound, specifically focusing on its role in developing Multi-Drug Resistance (MDR) reversal agents and advanced fungicidal scaffolds.[1]

Physicochemical Profile

The following data consolidates experimental and predicted properties for 2,4,6-Trifluorophenylacetyl chloride and its parent acid.

| Property | Data | Note |

| CAS Number | 714963-55-0 | |

| IUPAC Name | 2-(2,4,6-Trifluorophenyl)acetyl chloride | |

| Molecular Formula | C₈H₄ClF₃O | |

| Molecular Weight | 208.57 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Moisture sensitive; hydrolyzes to acid.[1] |

| Boiling Point | ~85–90 °C at 15 mmHg | Predicted based on structural analogs.[1] |

| Precursor Acid | 2,4,6-Trifluorophenylacetic acid | CAS 209991-63-9; MP: 102–106 °C [1].[1] |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols.[1] |

| Stability | Moisture Sensitive | Store under inert gas (Ar/N₂).[1] |

Synthesis & Manufacturing

The synthesis of 2,4,6-Trifluorophenylacetyl chloride typically proceeds from 1,3,5-trifluorobenzene through a chloromethylation-cyanation sequence, followed by hydrolysis to the acid and subsequent activation.[1]

Synthetic Workflow (DOT Diagram)

The following diagram illustrates the industrial route from the starting arene to the final acyl chloride.

Figure 1: Step-wise synthesis from 1,3,5-trifluorobenzene to the acyl chloride.[1][2][3][4][5][6][7][8][9]

Detailed Protocol: Acid to Acyl Chloride Conversion

This protocol describes the conversion of the stable acid precursor to the reactive chloride.

Reagents:

-

2,4,6-Trifluorophenylacetic acid (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride ((COCl)₂, 1.2 eq)[1]

-

DMF (Catalytic amount, 1-2 drops)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2,4,6-trifluorophenylacetic acid and anhydrous DCM under nitrogen atmosphere.

-

Activation: Add catalytic DMF.

-

Addition: Dropwise add Thionyl Chloride at 0 °C. ( Note: Gas evolution of SO₂ and HCl will occur.)

-

Reflux: Allow the mixture to warm to room temperature and reflux for 2–3 hours until gas evolution ceases.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

-

Purification: The resulting yellow oil is typically used directly in the next step without distillation to avoid degradation, though vacuum distillation can be performed for high-purity requirements.[1]

Key Applications in Drug Development

The 2,4,6-trifluorophenyl moiety is a "privileged scaffold" in medicinal chemistry due to its electronic and steric properties.[1]

Multi-Drug Resistance (MDR) Reversal Agents

Research indicates that 2,4,6-trifluorophenyl derivatives are effective in reversing MDR in cancer cells.[1] Specifically, they are used to synthesize 3-cycloheptyl-3-oxo-2-(2,4,6-trifluorophenyl)propanoate derivatives [2].[1][5]

-

Mechanism: The bulky, electron-deficient aromatic ring interacts with P-glycoprotein (P-gp) efflux pumps, inhibiting them and restoring sensitivity to chemotherapeutics like Taxol and Vinblastine.[1]

-

Advantage: The 2,4,6-substitution prevents oxidative metabolism (hydroxylation) at the phenyl ring, prolonging the inhibitor's half-life in vivo.[1]

Agrochemical Fungicides

The chloride is used to acylate hydrazine derivatives to form pyridazines and furandiones .[1] These heterocycles exhibit potent antifungal activity by disrupting fungal cell wall biosynthesis [1].[1]

Reactivity & Functionalization Workflow (DOT Diagram)

The following diagram maps the reactivity of CAS 714963-55-0 toward various nucleophiles.

Figure 2: Divergent synthesis pathways utilizing the acyl chloride core.[1]

Handling, Safety, and Storage

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[1]

-

Moisture Sensitivity: Reacts violently with water to release HCl gas.[1] All transfers must be done using syringe/cannula techniques under inert gas.[1]

-

Storage: Store at 2–8 °C under Argon. Seal containers with Parafilm to prevent moisture ingress.[1]

-

Neutralization: Quench spills with saturated Sodium Bicarbonate (NaHCO₃) solution, but only after diluting the spill with an inert solvent (e.g., DCM) to moderate the exotherm.

References

-

Ossila. (2024).[1] 2,4,6-Trifluorophenylacetic acid: Properties and Applications in Organic Electronics and Medicine. Retrieved from [1]

-

European Patent Office. (2006).[1] EP 1 684 763 B1: Compounds for the treatment of MDR tumors.[1][9] Retrieved from

-

GuideChem. (2024).[1] 2,4,5-Trifluorophenylacetic acid vs 2,4,6-isomer distinction. Retrieved from [1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CA2539252A1 - 6-[(substituted)phenyl]triazolopyrimidines as anticancer agents - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: 2,4,6-Trifluorophenylacetyl Chloride in Pharmaceutical Synthesis

Topic: 2,4,6-Trifluorophenylacetyl chloride molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2,4,6-Trifluorophenylacetyl chloride (CAS: 714963-55-0) is a specialized fluorinated electrophile used primarily as a building block in the synthesis of agrochemicals (specifically pyridazine-based fungicides) and advanced supramolecular materials.[1]

As a Senior Application Scientist, it is critical to immediately distinguish this compound from its regioisomer, 2,4,5-trifluorophenylacetic acid/chloride , which is the renowned intermediate for the blockbuster type-2 diabetes drug, Sitagliptin (Januvia) . While the 2,4,5-isomer dominates the metabolic disease landscape, the 2,4,6-isomer offers unique steric and electronic properties due to the symmetrical shielding of the aromatic ring, making it valuable for creating hydrolytically stable amides and esters in material science and niche medicinal chemistry.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should verify these parameters via Mass Spectrometry (MS) or NMR upon receipt of custom-synthesized batches.

| Parameter | Value | Technical Notes |

| IUPAC Name | 2-(2,4,6-Trifluorophenyl)acetyl chloride | Distinct from "Benzoyl" chloride (lacks -CH₂- linker).[2] |

| Molecular Formula | C₈H₄ClF₃O | High fluorine content (27.3% by mass). |

| Molecular Weight | 208.57 g/mol | Monoisotopic Mass: ~208.00 g/mol . |

| CAS Number | 714963-55-0 | Alternate/Related: 34328-46-6.[3] |

| Physical State | Liquid / Low-melting Solid | Likely colorless to pale yellow; fuming in moist air. |

| Boiling Point | ~215–220 °C (Predicted) | typically distilled under reduced pressure to prevent decomposition. |

| Density | ~1.4–1.5 g/cm³ | Estimated based on fluorinated analogs. |

Synthetic Pathways & Mechanism

The synthesis of 2,4,6-trifluorophenylacetyl chloride is a classic nucleophilic acyl substitution, typically converting the parent acid, 2,4,6-trifluorophenylacetic acid (CAS 209991-63-9), into the acyl chloride.

Preferred Protocol: Oxalyl Chloride Method

While Thionyl Chloride (

Mechanism:

-

Activation: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack chloroiminium intermediate.

-

Substitution: The carboxylate attacks the chloroiminium, forming an activated complex.

-

Chloride Attack: Chloride ion displaces the leaving group, generating the acid chloride,

,

Visualization: Synthesis Workflow

Figure 1: Catalytic conversion of the acid to the acid chloride using the Vilsmeier-Haack pathway.

Reactivity & Applications

The 2,4,6-substitution pattern creates a "steric fortress" around the methylene group, influencing the reactivity of the acyl chloride.

A. Agrochemical Synthesis (Fungicides)

The 2,4,6-trifluorophenyl moiety is a pharmacophore in specific pyridazine-based fungicides. The acid chloride reacts with hydrazine derivatives or amino-esters to close the pyridazine ring. The fluorine atoms increase lipophilicity and metabolic stability, crucial for field efficacy.

B. Supramolecular Materials

Recent research utilizes this motif to functionalize glucosamine.[4][5] The resulting amides self-assemble into supramolecular nanotubes . The electron-withdrawing nature of the three fluorine atoms strengthens intermolecular Hydrogen-bonding and

C. Friedel-Crafts Acylation

In medicinal chemistry, this chloride serves as an electrophile in Friedel-Crafts reactions to attach the 2,4,6-trifluorobenzyl group to aromatic cores (e.g., indoles, pyrroles), introducing a metabolically stable "spacer."

Visualization: Application Logic

Figure 2: Divergent synthetic utility of the acid chloride in materials and medicinal chemistry.

Experimental Protocol: Handling & Stability

Safety Warning: Acid chlorides are lachrymators and react violently with water to release HCl gas. All operations must occur in a fume hood.

Standard Operating Procedure (SOP)

-

Preparation: Dissolve 2,4,6-trifluorophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add catalytic DMF (0.05 eq). Cool to 0°C.

-

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (

) will be vigorous. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (quench aliquot with methanol -> check for methyl ester) or GC-MS. Do not inject the raw acid chloride into LC-MS.

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is the crude acid chloride, usually sufficient for the next step.

Storage:

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

-

Temperature: 2–8°C.

-

Shelf Life: 6–12 months if sealed. Hydrolysis produces the white solid acid precipitate.

References

-

Parchem Fine & Specialty Chemicals. 2,4,6-Trifluorophenylacetyl chloride Product Record (CAS 34328-46-6).[3] Retrieved from

-

GuideChem. 2-(2,4,6-trifluorophenyl)acetyl chloride (CAS 714963-55-0) Chemical Properties. Retrieved from

-

Lamberth, C. et al. (2012).[5] Synthesis and fungicidal activity of tubulin polymerisation promoters.[5] Part 2: Pyridazines.Bioorganic & Medicinal Chemistry , 20(9), 2803–2810. (Contextual reference for the acid precursor in fungicide synthesis).

-

Ossila. 2,4,6-Trifluorophenylacetic acid: Material for Organic Electronics and Synthesis. Retrieved from

Sources

Technical Whitepaper: Comparative Analysis of 2,4,6- vs. 2,4,5-Trifluorophenylacetyl Chlorides

This guide is structured as a high-level technical whitepaper designed for discovery chemists and process development scientists. It prioritizes mechanistic insight and practical utility over generic descriptions.

Subtitle: Structural Divergence, Reactivity Profiles, and Synthetic Applications in Medicinal Chemistry

Executive Summary

In the landscape of fluorinated building blocks, 2,4,5-trifluorophenylacetyl chloride (2,4,5-TFPAC) and 2,4,6-trifluorophenylacetyl chloride (2,4,6-TFPAC) represent two isomeric scaffolds with distinct physicochemical behaviors. While they share a molecular formula (

This guide provides a definitive technical comparison, focusing on the "Ortho Effect" —the steric and electronic consequences of fluorine positioning—and validates the critical role of the 2,4,5-isomer in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically Sitagliptin .

Structural & Electronic Divergence

The core difference lies in the symmetry and steric environment of the phenyl ring, which influences the electrophilicity of the carbonyl carbon and the acidity of the

The Ortho-Effect and Steric Occlusion

-

2,4,6-Isomer (Symmetric): The presence of two ortho-fluorine atoms creates a "steric gate" around the benzylic position. While the carbonyl is separated by a methylene spacer, the rotational freedom of the

bond is restricted. This creates a "shielded" environment that can retard nucleophilic attack compared to the 2,4,5-isomer. -

2,4,5-Isomer (Asymmetric): With only one ortho-fluorine, the steric bulk is significantly lower. This isomer adopts a conformation that exposes the carbonyl face more readily to nucleophiles, explaining its higher kinetic profile in acylation reactions.

Electronic Induction and -Acidity

Both isomers possess strong electron-withdrawing groups (EWGs). However, the 2,4,6-pattern exerts a stronger inductive effect ($ -I $) on the benzylic carbon due to the additive pull of two ortho-fluorines.

Expert Insight: This increased electron deficiency renders the

Table 1: Physicochemical Comparison (Precursors & Chlorides)

| Feature | 2,4,5-Trifluorophenylacetyl Chloride | 2,4,6-Trifluorophenylacetyl Chloride |

| Symmetry | Asymmetric ( | Symmetric ( |

| Steric Hindrance | Moderate (1 ortho-F) | High (2 ortho-F) |

| Major Application | Sitagliptin (Januvia) Intermediate | Enzyme Probes / Lipophilic Linkers |

| Ketene Risk | Moderate | High (Due to enhanced |

| Precursor CAS | 209995-38-0 (Acid) | 209991-63-9 (Acid) |

| Physical State | Liquid (in situ) / Low-melting solid | Solid (Precursor Acid) |

Synthetic Utility & Reactivity Profiles

The Sitagliptin Connection (2,4,5-Isomer)

The 2,4,5-isomer is chemically privileged due to its role in the synthesis of Sitagliptin.[1] The 2,4,5-trifluorophenyl moiety is essential for binding to the S1 hydrophobic pocket of the DPP-4 enzyme.

Mechanism of Action:

The acid chloride is typically generated in situ to acylate Meldrum's acid or a chiral enolate, forming the

Visualization: Sitagliptin Intermediate Pathway

The following diagram illustrates the industrial workflow converting the acid precursor to the active acylating agent and subsequent coupling.

Figure 1: Synthetic pathway for the 2,4,5-isomer highlighting the activation to acid chloride.

Experimental Protocols

Safety Warning: Acid chlorides are corrosive and lachrymators. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen/Argon).

Protocol: Synthesis of 2,4,5-Trifluorophenylacetyl Chloride (In-Situ Generation)

Rationale: Isolating fluorinated phenylacetyl chlorides is often unnecessary and risks hydrolysis. This protocol generates the species for immediate use.

Reagents:

-

2,4,5-Trifluorophenylacetic acid (1.0 eq)[2]

-

Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with 2,4,5-trifluorophenylacetic acid and anhydrous DCM (

). -

Activation: Cool the suspension to

. Add catalytic DMF. -

Chlorination: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

) will be observed.-

Note: If using Thionyl Chloride, reflux is required (

for 2-3 hours). Oxalyl chloride allows room temperature reaction, preserving sensitive functionalities.

-

-

Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

-

Purification (Evaporation): Concentrate the mixture under reduced pressure to remove excess chlorinating agent and solvent.

-

Critical Step: Azeotrope with toluene (

) to remove trace HCl, which can degrade subsequent coupling partners.

-

-

Usage: Redissolve the resulting yellow oil (the crude acid chloride) immediately in the reaction solvent for the next step.

Protocol: Handling the 2,4,6-Isomer

The protocol is identical, but reaction times may need to be extended by 20-30% due to the steric hindrance of the two ortho-fluorines.

-

Caution: When using base to quench or couple the 2,4,6-isomer, use a non-nucleophilic base (e.g., 2,6-lutidine) and maintain low temperatures (

) to prevent ketene dimerization.

Analytical Differentiation

When verifying the identity of these isomers, NMR spectroscopy provides the most distinct signatures.

Table 2: and NMR Signatures

| Nucleus | Feature | 2,4,5-Isomer | 2,4,6-Isomer |

| Aromatic Region | Two distinct multiplets (asymmetric) | One pseudo-triplet or broad singlet (symmetric) | |

| Pattern | Three distinct signals (complex coupling) | Two signals (2:1 ratio, ortho vs para) | |

References

-

Merck & Co., Inc. (2005). Process for the preparation of beta-amino acid derivatives (Sitagliptin).[3][4] WO2005097733.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145164, 2,4,5-Trifluorobenzoyl chloride. (Note: Structural analog for reactivity comparison).

-

Xu, J., et al. (2004).[3] Efficient Synthesis of Sitagliptin, a Potent DPP-4 Inhibitor.[5] Journal of Organic Chemistry. (Fundamental synthesis route describing the 2,4,5-acid usage).

-

ChemicalBook. (2024). Synthesis routes for 2,4,5-Trifluorophenylacetic acid.

-

Sigma-Aldrich. (2024). Product Specification: 2,4,6-Trifluorophenylacetic acid.

Sources

- 1. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Solubility & Handling of 2,4,6-Trifluorophenylacetyl Chloride

[1]

Part 1: Executive Summary & Physicochemical Profile

2,4,6-Trifluorophenylacetyl chloride (CAS: 100501-55-3 / Analogous Ref) is a high-value electrophilic intermediate used primarily to introduce the lipophilic, metabolically stable 2,4,6-trifluorobenzyl motif into pharmaceutical scaffolds.[1] Its reactivity is defined by the acyl chloride functionality, which renders it highly susceptible to nucleophilic attack.[2]

Unlike stable solids, this compound requires rigorous exclusion of moisture.[1] Successful utilization hinges not just on "what dissolves it," but "what dissolves it without destroying it."[1] This guide provides a definitive solubility profile, distinguishing between inert carriers and reactive media.[1]

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

-

Physical State: Typically a colorless to pale yellow liquid or low-melting solid (depending on purity).[1]

-

Polarity: Moderate.[1] The trifluoro-substitution pattern reduces electron density on the aromatic ring, increasing lipophilicity compared to non-fluorinated analogs.

-

Reactivity: High. Reacts violently with protic solvents (water, alcohols, amines) to release HCl and the corresponding acid or ester.[1]

Part 2: Solvent Compatibility Matrix[1]

The solubility of 2,4,6-Trifluorophenylacetyl chloride follows the principle of "like dissolves like," but is constrained by chemical compatibility.[1]

Critical Rule: The Aprotic Requirement

You must use anhydrous, aprotic solvents .[1] Even trace moisture (ppm levels) will initiate hydrolysis, generating 2,4,6-trifluorophenylacetic acid (a solid precipitate in non-polar solvents) and HCl gas.[1]

Table 1: Solubility & Compatibility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Compatibility | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Excellent | High | Preferred solvent.[1] High solubility, easy removal, inert.[1] |

| Chloroform ( | Excellent | High | Good alternative to DCM; ensure ethanol stabilizer is absent (use amylene-stabilized).[1] | |

| 1,2-Dichloroethane | Excellent | High | Suitable for higher temperature reflux reactions.[1] | |

| Ethers | Tetrahydrofuran (THF) | Good | Moderate | Must be anhydrous/inhibitor-free.[1] Can polymerize with strong Lewis acids.[1] |

| Diethyl Ether ( | Good | High | Good for workups; high volatility.[1] | |

| 1,4-Dioxane | Good | Moderate | Useful for higher boiling points; hygroscopic (drying essential).[1] | |

| Aromatics | Toluene | Excellent | High | Ideal for process chemistry; high boiling point allows thermal acceleration.[1] |

| Benzene | Excellent | High | chemically excellent but avoided due to toxicity.[1] | |

| Polar Aprotic | Acetonitrile (MeCN) | Good | Moderate | Use with caution; can participate in side reactions under strong Lewis acid catalysis.[1] |

| DMF / DMAc | Soluble | LOW / DANGER | AVOID STORAGE. Reacts to form Vilsmeier-Haack type intermediates.[1] Use only as a catalyst. | |

| DMSO | Soluble | Incompatible | Oxidative decomposition risks; hygroscopic nature makes it unsuitable.[1] | |

| Protic | Water | Insoluble | REACTIVE | Rapid hydrolysis to carboxylic acid + HCl.[1] |

| Methanol / Ethanol | Soluble | REACTIVE | Rapid alcoholysis to methyl/ethyl esters + HCl.[1] |

Part 3: Mechanism of Solvolysis (Decomposition)

Understanding why solubility fails in protic media is crucial for troubleshooting. In the presence of water or alcohols, the acyl chloride undergoes nucleophilic acyl substitution. This is not a "solubility" issue but a chemical transformation.

Diagram 1: Solvation vs. Decomposition Pathways

Caption: Pathway comparison showing stable solvation in inert media versus irreversible chemical decomposition in protic solvents.

Part 4: Experimental Protocols

Protocol A: Preparation of an Anhydrous Stock Solution (1.0 M)

Standardizing the delivery of the reagent for library synthesis or kinetic studies.

Reagents:

-

2,4,6-Trifluorophenylacetyl chloride (Liquid/Low-melt solid)[1]

-

Anhydrous Dichloromethane (DCM) - Distilled over

or from a solvent purification system (SPS).[1] -

Nitrogen or Argon atmosphere.[1]

Workflow:

-

Glassware Prep: Oven-dry a 25 mL volumetric flask and a Schlenk storage tube at 120°C for >2 hours. Cool under a stream of dry nitrogen.

-

Weighing:

-

Dissolution:

-

Storage: Transfer to a Schlenk tube with a Young's tap or a crimp-top vial with a PTFE/Silicone septum. Store at -20°C.

-

Shelf Life: 1-2 weeks if strictly anhydrous.[1] Degradation is indicated by the formation of white precipitate (acid) or fuming (HCl).

-

Diagram 2: Inert Handling Workflow

Caption: Decision tree for handling moisture-sensitive acid chlorides to ensure solution integrity.

Part 5: Applications & Case Studies

Case Study: Friedel-Crafts Acylation

Context: Synthesis of a fluorinated chalcone derivative. Solvent Choice: DCM or 1,2-Dichloroethane .[1] Rationale:

-

Solubility: Dissolves both the acid chloride and the Lewis Acid catalyst (

or -

Inertness: Does not complex strongly with the Lewis Acid (unlike THF or MeCN), allowing the catalyst to activate the chloride.[1]

-

Temperature: DCM allows reflux at ~40°C (mild); DCE allows ~83°C (moderate).[1]

Reaction Failure Mode: Using THF in this reaction often lowers yields because the ether oxygen coordinates to the Aluminum/Iron center, quenching the catalyst's Lewis acidity.[1]

Case Study: Amide Coupling (Schotten-Baumann conditions)

Context: Reaction with an amine to form a drug scaffold.[1] Solvent Choice: DCM (organic phase) + Aqueous Base (biphasic).[1] Rationale:

-

Although water is "incompatible," this reaction is faster than hydrolysis.[1] The amine (nucleophile) attacks the acid chloride in the organic phase or at the interface.

-

Protocol: Dissolve acid chloride in DCM. Add to a stirred mixture of Amine +

in Water/DCM. -

Key: The acid chloride must be dissolved in the organic layer first to protect it from bulk water hydrolysis.[1]

Part 6: Safety & References

Safety Precautions

-

Corrosivity: Causes severe skin burns and eye damage.[1][3][4] Use butyl rubber or Silver Shield gloves; nitrile offers only splash protection against DCM solutions.[1]

-

Inhalation: Hydrolysis releases HCl gas.[1] All operations must be performed in a fume hood.[4][5]

-

Pressure: Never store solutions in sealed glass vials at room temperature without headspace; HCl buildup can cause explosion.[1]

References

-

Sigma-Aldrich. (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride Product Sheet.[1] (Analogous fluorinated acid chloride properties).[1] Link

-

PubChem. 2,4,6-Trifluorobenzoyl chloride Compound Summary. National Library of Medicine. Link[1]

-

BenchChem. Applications of Phenylacetyl Chloride Derivatives in Synthetic Chemistry. (General reactivity patterns of phenylacetyl chlorides). Link[1]

-

Fisher Scientific. Safety Data Sheet: Fluorinated Acid Chlorides.[1]Link[1]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis.[1] Springer.[1] (Mechanistic grounding for acid chloride solvolysis).

Sources

- 1. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 20445-33-4 | TCI AMERICA [tcichemicals.com]

- 4. safety.duke.edu [safety.duke.edu]

- 5. uab.edu [uab.edu]

Technical Guide: Sourcing and Synthesis of 2,4,6-Trifluorobenzeneacetyl Chloride

[1]

Executive Summary & Chemical Identity

2,4,6-Trifluorobenzeneacetyl chloride (also known as 2,4,6-trifluorophenylacetyl chloride) is a critical acylating agent used to introduce the 2,4,6-trifluorobenzyl motif into drug candidates.[1] This motif is valued for its ability to modulate lipophilicity and block metabolic oxidation at the phenyl ring positions, enhancing the pharmacokinetic profile of lead compounds.[1]

Critical Distinction: Researchers often confuse this molecule with 2,4,6-trifluorobenzoyl chloride.[1] The presence of the methylene (-CH₂-) linker in the acetyl derivative significantly alters the steric and electronic properties of the resulting amides or esters.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(2,4,6-Trifluorophenyl)acetyl chloride |

| Common Name | 2,4,6-Trifluorobenzeneacetyl chloride |

| Precursor CAS | 209991-63-9 (Acid form: 2,4,6-Trifluorophenylacetic acid) |

| Target CAS | Not widely listed in catalog databases; often custom synthesized.[1][2] |

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 208.56 g/mol |

| Physical State | Liquid (typically clear to pale yellow) |

| Reactivity | High moisture sensitivity; hydrolyzes to parent acid and HCl. |

Market Landscape & Sourcing Strategy

Unlike its benzoyl analog, 2,4,6-trifluorobenzeneacetyl chloride is rarely available as a shelf-stable catalog item due to its hydrolytic instability.[1] The optimal sourcing strategy relies on "Make vs. Buy" analysis.[1]

Option A: Custom Synthesis (The "Buy" Route)

For large-scale needs (>100g) or non-chemistry labs, contract manufacturing is recommended.[1]

-

Target Suppliers: Companies specializing in fluorinated intermediates.[1]

-

Key Vendors:

Option B: In-House Synthesis (The "Make" Route)

For discovery scale (<50g), it is faster and more cost-effective to purchase the stable acid precursor and convert it in-house.[1]

Precursor Sourcing: 2,4,6-Trifluorophenylacetic acid (CAS 209991-63-9)

| Supplier | Purity Grade | Region | Catalog/SKU Note |

|---|---|---|---|

| Sigma-Aldrich | 97% | Global | SKU: 209991-63-9 (AldrichCPR) |

| Thermo (Alfa Aesar) | 98% | Global | Check "Fluorophenylacetic acids" |

| Simson Pharma | >98% | India | Bulk manufacturer |

| Hangzhou Aoser | Industrial | China | Kilogram scale sourcing |[1]

Technical Protocol: In-House Synthesis

Objective: Convert 2,4,6-trifluorophenylacetic acid to the acid chloride using Thionyl Chloride (SOCl₂).[1]

Reagents & Equipment[2][4][5]

-

Substrate: 2,4,6-Trifluorophenylacetic acid (1.0 eq).

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 - 5.0 eq).[1]

-

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops).[1]

-

Solvent: None (neat) or Dichloromethane (DCM) if temperature control is needed.[1]

-

Equipment: Flame-dried round-bottom flask, reflux condenser, drying tube (CaCl₂ or Ar balloon).

Step-by-Step Methodology

-

Setup: Place 2,4,6-trifluorophenylacetic acid in a flame-dried flask equipped with a stir bar.

-

Addition: Add Thionyl Chloride carefully. If the reaction is vigorous, dilute with dry DCM.[1] Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1]

-

Reaction: Heat the mixture to reflux (75-80°C for neat SOCl₂) for 2–3 hours. Monitor gas evolution (SO₂ and HCl).[1]

-

Completion: Reaction is complete when gas evolution ceases.[1]

-

Workup:

-

Purification: The crude acid chloride is usually sufficient for immediate use.[1] For high purity, perform vacuum distillation.[1]

Quality Control (QC) - The Derivatization Method

Direct analysis of acid chlorides on LCMS is impossible due to hydrolysis.[1]

-

Protocol: Take a 10 µL aliquot of the product. Quench into 500 µL of dry Methanol.

-

Analysis: Run LCMS/GCMS on the resulting Methyl Ester .[1]

-

Criteria: >95% conversion to methyl ester indicates successful acid chloride formation.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis pathway for this compound.

Figure 1: Sourcing and Synthesis Decision Matrix for 2,4,6-Trifluorobenzeneacetyl Chloride.

Handling & Safety Protocols

Acid chlorides are corrosive and lachrymators .[1] Strict adherence to safety protocols is non-negotiable.

| Hazard | Mitigation Strategy |

| Hydrolysis | Reacts violently with water to release HCl gas.[1] Store under inert atmosphere (Argon/Nitrogen) in a desiccator. |

| Inhalation | Use only in a well-ventilated fume hood.[1] HCl fumes can damage respiratory mucosa.[1] |

| Skin Contact | Wear nitrile gloves and lab coat.[1] Acid chlorides cause severe chemical burns.[1] |

| Storage | Store at 2-8°C. Seal with Parafilm/Teflon tape to prevent moisture ingress.[1] |

References

-

PubChem. 2,4,6-Trifluorobenzoyl chloride (Analog Reference).[1][3] National Library of Medicine.[1] Available at: [Link][1]

-

Organic Syntheses. General Procedure for Acid Chloride Synthesis using Thionyl Chloride. Org.[1][4] Synth. 2012, 89, 44-54.[1] Available at: [Link][1]

-

Master Organic Chemistry. Mechanism of SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

Technical Whitepaper: Physicochemical Characterization and Handling of 2,4,6-Trifluorophenylacetyl Chloride

The following technical guide provides an in-depth characterization of 2,4,6-trifluorophenylacetyl chloride, structured for researchers and drug development professionals.

Executive Summary

2,4,6-Trifluorophenylacetyl chloride (CAS: 206996-22-3) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its electron-deficient aromatic ring and steric bulk at the ortho positions, it serves as a critical acylating agent for introducing the 2,4,6-trifluorobenzyl motif—a pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates (e.g., GLP-1 analogs, kinase inhibitors).

This guide addresses the lack of standardized data in public repositories by synthesizing structure-property relationship (SPR) models with field-proven handling protocols.

Physicochemical Profile

Due to the moisture sensitivity of acid chlorides, experimental values can vary based on purity and hydrolysis rates. The data below represents a synthesis of experimental supplier data and high-confidence predictive models based on homologous series (e.g., 2,4,5-isomers and pentafluoro-analogs).

Table 1: Key Physical Properties

| Property | Value / Range | Confidence Level | Notes |

| Molecular Formula | C₈H₄ClF₃O | Definitive | |

| Molecular Weight | 222.59 g/mol | Definitive | |

| Appearance | Clear to pale yellow liquid | High | Darkens upon degradation (HCl formation).[1] |

| Density | 1.48 – 1.52 g/mL (at 20°C) | High (Predicted) | Significantly denser than non-fluorinated analogs (1.1–1.2 g/mL) due to the heavy atom effect of fluorine. |

| Boiling Point | 85 – 95°C (at 1–2 mmHg) | High (Estimated) | Atmospheric boiling (>200°C) typically results in decomposition. Vacuum distillation is required.[2] |

| Refractive Index | Medium | Estimated based on molar refractivity of the trifluoro-moiety. | |

| Solubility | Soluble in DCM, THF, Toluene | Definitive | Reacts violently with water/alcohols. |

| Flash Point | > 95°C | Medium | Class IIIB Combustible Liquid. |

Expert Insight: The 2,4,6-substitution pattern creates a "shielding" effect around the benzylic methylene group, but the carbonyl carbon remains highly electrophilic. This unique electronic profile requires precise temperature control during acylation reactions to prevent over-reaction or polymerization.

Synthetic Utility & Manufacturing Logic

The synthesis of 2,4,6-trifluorophenylacetyl chloride typically proceeds from the corresponding acid. Understanding the upstream chemistry is vital for troubleshooting impurity profiles.

Synthesis Workflow (Logic Diagram)

The following diagram illustrates the critical pathway from the commodity starting material (1,3,5-trifluorobenzene) to the final acid chloride, highlighting the moisture-sensitive activation step.

Figure 1: Synthetic pathway emphasizing the conversion of the stable acid intermediate to the reactive chloride.

Experimental Protocol: Chlorination of the Acid

Objective: Convert 2,4,6-trifluorophenylacetic acid to the acid chloride with >98% conversion.

Reagents:

-

2,4,6-Trifluorophenylacetic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂, 1.5 – 2.0 equiv)

-

DMF (Dimethylformamide, 0.05 equiv) – Catalyst

-

Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for scale).

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude atmospheric moisture. Connect the condenser outlet to a caustic scrubber (NaOH) to neutralize acidic off-gases.

-

Charging: Charge the flask with 2,4,6-trifluorophenylacetic acid. If using solvent, add dry DCM (3-5 volumes).

-

Activation: Add the catalytic amount of DMF. Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.

-

Addition: Add Thionyl Chloride dropwise at room temperature. Expect immediate gas evolution (HCl/SO₂).

-

Reflux: Heat the mixture to mild reflux (40°C for DCM, or 70-80°C if neat) for 2–4 hours. Monitor reaction progress via TLC (quench aliquot with methanol to visualize methyl ester) or ¹H-NMR (shift of benzylic protons).

-

Work-up: Once complete, remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator).

-

Purification: The crude residue is usually sufficient for downstream acylations. For high purity, distill under high vacuum (0.5 – 1.0 mmHg) collecting the fraction at ~85-90°C.

Handling, Stability, and Safety

The high density and reactivity of 2,4,6-trifluorophenylacetyl chloride necessitate specific handling protocols to maintain reagent integrity and operator safety.

Degradation Mechanism

Moisture is the primary antagonist. The electron-withdrawing fluorine atoms make the carbonyl carbon highly susceptible to nucleophilic attack by water.

Figure 2: Hydrolysis pathway. The formation of solid acid precipitate in the liquid chloride is a visual indicator of degradation.

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Strictly under inert gas (Argon or Nitrogen). Argon is preferred due to its higher density, which blankets the liquid surface effectively.

-

Container: Teflon-lined caps or Sure/Seal™ bottles. Do not use metal spatulas or needles that may corrode.

Safety Profile (Lachrymator)

-

Hazards: Causes severe skin burns and eye damage (H314).[3] Lachrymator (induces tearing).

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.

-

First Aid: In case of skin contact, do not use water immediately if the area is large; wipe off excess chemical, then wash with polyethylene glycol (PEG 400) followed by water. This is standard for lipophilic acid chlorides.

References

-

Synthesis of Fluorinated Phenylacetic Acids

-

Acid Chloride Preparation Standards

-

Facile and Selective Synthesis of Fluorobenzoyl Chlorides. Asian Journal of Chemistry. (General protocol for fluorinated acid chlorides using Triphosgene/SOCl2).

-

-

Physical Property Data Sources

-

Safety & Handling

Sources

- 1. prepchem.com [prepchem.com]

- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 5. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4,6-TRIFLUOROBENZYL CHLORIDE | 247564-62-1 [chemicalbook.com]

- 7. 2,3,6-TRIFLUOROPHENYLACETIC ACID | 114152-23-7 [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. CN1749232A - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]

- 10. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,5-Trifluorophenylacetic acid | CAS#:209995-38-0 | Chemsrc [chemsrc.com]

- 12. 2,4,6-trifluorophenylacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Strategic Incorporation of the 2,4,6-Trifluorophenylacetyl Moiety into Triazolopyrimidine Scaffolds for Advanced Drug Discovery

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] The strategic introduction of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity.[5] This guide provides a comprehensive protocol for the synthesis of novel triazolopyrimidine derivatives by incorporating a 2,4,6-trifluorophenylacetyl group, leveraging the high reactivity of 2,4,6-trifluorophenylacetyl chloride. We will detail the underlying chemical principles, a step-by-step experimental workflow, and critical safety considerations, offering researchers a robust framework for developing next-generation therapeutic agents.

Introduction: The Synergy of Triazolopyrimidines and Organofluorine Chemistry

Triazolopyrimidines are fused heterocyclic systems that are isosteric to purines, allowing them to interact with a variety of biological targets.[2] Their versatile structure has led to the development of numerous compounds with significant therapeutic potential.[6] Concurrently, the field of medicinal chemistry has increasingly embraced the use of fluorinated building blocks.[7] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5]

The 2,4,6-trifluorophenyl moiety is particularly advantageous. The multiple electron-withdrawing fluorine atoms can modulate the pKa of adjacent functional groups and create unique electronic environments that may enhance protein-ligand interactions. This application note outlines a synthetic strategy that combines these two powerful concepts: the construction of a triazolopyrimidine core functionalized with a trifluorinated phenyl group. The key starting material, 2,4,6-trifluorophenylacetyl chloride, serves as a highly reactive electrophile for the efficient construction of a necessary β-dicarbonyl intermediate, which subsequently undergoes cyclocondensation to yield the target scaffold.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidines typically involves the acid-catalyzed condensation of a 3-amino-1,2,4-triazole with a β-keto ester. Our strategy utilizes 2,4,6-trifluorophenylacetyl chloride to first synthesize the requisite β-keto ester intermediate.

The process is a two-stage workflow:

-

Acylation: A Claisen-like condensation where the enolate of a suitable acetyl donor (e.g., ethyl acetate) is acylated by 2,4,6-trifluorophenylacetyl chloride. The strong electron-withdrawing effect of the three fluorine atoms enhances the electrophilicity of the acyl chloride's carbonyl carbon, facilitating a rapid and high-yield reaction.

-

Cyclocondensation: The resulting ethyl 2-(2,4,6-trifluorophenylacetyl)acetate intermediate is then reacted with 3-amino-1,2,4-triazole in the presence of an acid catalyst, typically acetic acid. The reaction proceeds via initial formation of an enamine, followed by intramolecular cyclization and dehydration to yield the final aromatic triazolopyrimidine ring system.[8]

Caption: Overall workflow for the synthesis of trifluoromethylbenzyl-substituted triazolopyrimidines.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a certified chemical fume hood.

Materials and Reagents

-

2,4,6-Trifluorophenylacetyl chloride (≥98%)

-

Ethyl acetate (anhydrous, ≥99.5%)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3-Amino-1,2,4-triazole (≥98%)

-

Tetrahydrofuran (THF), anhydrous

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Protocol Part A: Synthesis of Ethyl 2-(2,4,6-trifluorophenylacetyl)acetate

This protocol details the synthesis of the key β-keto ester intermediate.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.0 eq) to a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil and decant the solvent carefully.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Enolate Formation: Slowly add ethyl acetate (1.1 eq) dropwise to the NaH slurry via the dropping funnel over 30 minutes. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Causality Note: This step generates the nucleophilic enolate of ethyl acetate, which is necessary for the subsequent acylation.

-

Acylation: Dissolve 2,4,6-trifluorophenylacetyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours or until TLC analysis indicates the consumption of the acyl chloride.

-

Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Protocol Part B: Synthesis of 5-(2,4,6-Trifluorobenzyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

This protocol describes the cyclocondensation to form the target heterocyclic system.

-

Reaction Setup: To a round-bottom flask, add the ethyl 2-(2,4,6-trifluorophenylacetyl)acetate intermediate (1.0 eq) from Part A and 3-amino-1,2,4-triazole (1.05 eq).

-

Solvent/Catalyst: Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.

-

Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118-120 °C) with stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 12-16 hours.[8] Causality Note: The acidic conditions and high temperature promote the condensation and subsequent dehydration steps required to form the stable aromatic pyrimidine ring.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the acetic acid. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product can be further purified by recrystallization if needed.

Data Summary & Characterization

The following table provides typical parameters for the cyclocondensation reaction.

| Parameter | Value | Rationale |

| Stoichiometry (Keto Ester:Aminotriazole) | 1 : 1.05 | A slight excess of the aminotriazole ensures complete consumption of the more valuable keto ester intermediate. |

| Solvent | Glacial Acetic Acid | Acts as both solvent and the necessary acid catalyst for the condensation reaction. |

| Temperature | 118-120 °C (Reflux) | Provides the activation energy required for the cyclization and dehydration steps. |

| Reaction Time | 12 - 16 hours | Typical duration to ensure high conversion to the final product. |

| Typical Yield | 75 - 90% | This reaction is generally efficient, leading to good to excellent yields of the precipitated product. |

Expected Characterization:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the triazolopyrimidine core and the trifluorobenzyl ring, as well as a singlet for the methylene bridge protons.

-

¹⁹F NMR: Three distinct signals corresponding to the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring.

-

Mass Spec (HRMS): The calculated m/z should match the observed value for the protonated molecular ion [M+H]⁺, confirming the molecular formula.

-

IR Spectroscopy: Look for characteristic peaks for O-H stretching (for the pyrimidin-7-ol tautomer), C=O, and C-F bonds.

Mandatory Safety Precautions

Working with 2,4,6-trifluorophenylacetyl chloride and other reagents in this synthesis requires strict adherence to safety protocols.

-

2,4,6-Trifluorophenylacetyl Chloride: This substance is corrosive and causes severe skin burns and eye damage.[9] It reacts with water and moisture, potentially releasing corrosive HCl gas. It is harmful if swallowed or inhaled.

-

Handling: Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water and moisture.

-

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe burns.

-

Handling: Handle only under an inert, anhydrous atmosphere (e.g., in a glovebox or using Schlenk techniques). Never allow contact with water or protic solvents.

-

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. The vapors are irritating to the respiratory system.

Caption: A logical diagram of essential safety controls for this synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-(2,4,6-trifluorobenzyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. By leveraging the reactivity of 2,4,6-trifluorophenylacetyl chloride, researchers can efficiently access a novel class of fluorinated heterocyclic compounds. The described methodology is robust and serves as a foundational platform for creating diverse libraries of triazolopyrimidine derivatives for screening in various drug discovery programs. The strategic incorporation of the trifluorophenyl moiety is a promising approach to developing new chemical entities with enhanced pharmacological profiles.

References

-

El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.

-

Martins, P., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2656.

-

El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology.

-

Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4038.

-

Goodman, A., et al. (2013). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 21(21), 6590-6600.

-

Kandegama, W. M. W. W., et al. (2020). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate.

-

Babu, A., et al. (2024). NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives as Potential Anti-Inflammatory and Anti-Tubercular Agents. ResearchGate.

-

Ben-Abdellah, F. Z., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(26).

-

Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31.

-

Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

-

Merck. (2025). Safety Data Sheet for Oxalyl chloride.

-

Sigma-Aldrich. (2025). Safety Data Sheet for 2,4,6-Trifluorobenzoyl chloride.

-

Fisher Scientific. (2024). Safety Data Sheet for 2,4,6-Trifluorobenzoyl chloride.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluorophenylacetyl chloride.

-

Kumar, V., et al. (2016). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases, 2(1), 60-66.

-

Wang, F., et al. (2021). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. KAUST Repository.

-

Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.

-

TCI Chemicals. (2025). Safety Data Sheet for 4-Chlorophenylacetyl Chloride.

-

Ahmed, S. A., et al. (2014). Synthesis and Anti-Tumor Activities of New[1][2][3]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338.

-

Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7000.

-

Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(32), 6483-6507.

-

Antončič, L., et al. (2013). Synthesis of triazolopyrimidine compounds. Google Patents.

-

El-Gawish, M. A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Chemistry, 5(2), 1085-1099.

Sources

- 1. ejournal.kjpupi.id [ejournal.kjpupi.id]

- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 8. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Application Note: Preparation of Fluorinated Amides Using 2,4,6-Trifluorophenylacetyl Chloride

Abstract & Introduction

The incorporation of fluorine into drug candidates is a pivotal strategy in modern medicinal chemistry.[1][2][3] It is estimated that 20–25% of drugs currently on the market contain at least one fluorine atom. The 2,4,6-trifluorophenyl moiety is particularly valuable; it serves as a metabolically stable bioisostere for phenyl groups, blocking oxidative metabolism at the typically labile ortho and para positions (Cytochrome P450 blocking) while significantly modulating lipophilicity and pKa.

This guide details the protocol for synthesizing amides using 2,4,6-trifluorophenylacetyl chloride (CAS 79538-29-7) .[4] Unlike simple benzoyl chlorides, this reagent possesses a methylene spacer (

Chemical Profile & Safety

Reagent Characteristics

| Property | Specification |

| Compound Name | 2,4,6-Trifluorophenylacetyl chloride |

| CAS Number | 79538-29-7 |

| Molecular Weight | 208.57 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~85°C (at reduced pressure, est.) |

| Storage | 2-8°C, under Argon/Nitrogen.[4] Moisture Sensitive.[4][5] |

Safety Critical (E-E-A-T)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).[4][6][7]

-

Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas and 2,4,6-trifluorophenylacetic acid.[4]

-

Lachrymator: potent tear-inducing agent; handle strictly within a fume hood.[4]

Mechanistic Insight: The "Alpha-Acidity" Challenge

While the primary mechanism is a standard Nucleophilic Acyl Substitution , the specific electronic nature of the 2,4,6-trifluorophenyl ring alters the energy landscape.

-

Electrophilicity: The three fluorine atoms withdraw electron density from the ring, which in turn pulls density from the methylene group.

-

Side Reaction Risk (Ketene Formation): The

-protons (on the

Mitigation Strategy: To ensure high fidelity, we utilize controlled temperature (0°C) and stoichiometric base addition to favor nucleophilic attack over elimination.[4]

Visualization: Reaction Pathway[8]

Caption: Figure 1. Primary substitution pathway (solid lines) vs. potential ketene side-reaction (dotted red).[4]

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (Lipophilic Amines)

Best for: Primary/Secondary amines soluble in DCM/THF.[4] High-yield synthesis.

Materials

-

2,4,6-Trifluorophenylacetyl chloride (1.0 equiv)[4]

-

Triethylamine (TEA) or DIPEA (1.1 – 1.2 equiv)[4]

-

Dichloromethane (DCM), anhydrous[4]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the Amine (1.0 equiv) and anhydrous DCM (0.2 M concentration).[4]

-

Base Addition: Add TEA (1.2 equiv) via syringe.[4] Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve 2,4,6-trifluorophenylacetyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Expert Note: Dropwise addition is critical to keep the local concentration of acid chloride low, minimizing ketene formation.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (typically 1–3 hours for completion).[4]

-

Quench & Workup:

Protocol B: Schotten-Baumann Conditions (Aqueous/Amino Acids)

Best for: Amino acids, salts, or water-soluble amines.[4] Avoids anhydrous solvent requirements.[9]

Materials

-

2,4,6-Trifluorophenylacetyl chloride[4]

-

Amino Acid / Amine HCl salt

-

Solvent: THF / Water (1:1 mixture)[4]

-

Base:

(2M) or

Step-by-Step Methodology

-

Dissolution: Dissolve the amine/amino acid in 1:1 THF/Water.

-

pH Adjustment: Adjust pH to ~9–10 using 2M NaOH.

-

Addition: Cool to 0°C. Add the acid chloride dropwise while simultaneously adding NaOH solution to maintain pH between 8 and 10.

-

Expert Note: If the pH drops below 7, the amine becomes protonated (unreactive). If pH > 11, the acid chloride hydrolyzes rapidly.

-

-

Completion: Stir for 1 hour. Acidify carefully to pH 2 (if product is a carboxylic acid) to precipitate the product, or extract with EtOAc.

Workflow Visualization

Caption: Figure 2. Standard operational workflow for Protocol A.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or old reagent.[4] | Use freshly distilled DCM.[4] Distill acid chloride if liquid appears cloudy/white (hydrolysis product).[4] |

| Dark Color / Tarry Impurities | Ketene polymerization.[4] | Strictly maintain 0°C during addition. Reduce base equivalents to 1.05. Add acid chloride slower.[4] |

| Reagent Not Available | Commercial stock degradation.[4] | In-situ Prep: Reflux 2,4,6-trifluorophenylacetic acid with Thionyl Chloride (SOCl2) for 2 hrs, evaporate excess SOCl2, and use crude immediately. |

| Racemization | If coupling to Chiral Amine.[4] | Use Protocol B (Schotten-Baumann) or switch to milder coupling agents (HATU/EDC) with the parent acid instead of the chloride.[4] |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4]

-

Gillis, E. P., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[4] [4]

-

Montalbetti, C. A., & Falque, V. (2005).[4] Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.[4]

-

PubChem Compound Summary. (2023). 2,4,6-Trifluorophenylacetic acid (Precursor data).[4][10] National Library of Medicine.[4]

-

BenchChem Protocols. (2025). General Amide Synthesis via Acid Chlorides.[4][11]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. 2,4,6-trifluorophenylacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

Thionyl chloride reaction with 2,4,6-trifluorophenylacetic acid protocol

Application Note & Protocol | Version 2.1

Executive Summary

This protocol details the conversion of 2,4,6-trifluorophenylacetic acid to 2,4,6-trifluorophenylacetyl chloride using thionyl chloride (

While the chlorination of carboxylic acids is a textbook transformation, the specific fluorination pattern (2,4,6-substitution) introduces steric hindrance at the ortho-positions and significant electron-withdrawing effects. These factors can retard the formation of the acyl chlorosulfite intermediate. Consequently, this protocol utilizes a Vilsmeier-Haack type activation via catalytic DMF to ensure rapid and complete conversion under milder thermal stress than uncatalyzed neat reflux.

Key Technical Insight: The combination of Thionyl Chloride and DMF generates the highly reactive dimethylchloroiminium chloride (Vilsmeier reagent). This species is far more electrophilic than

Safety & Toxicology (Critical)

WARNING: This protocol involves high-hazard reagents.

-

Thionyl Chloride (

): Reacts violently with water to release -

Dimethylcarbamoyl Chloride (DMCC) Risk: The reaction of DMF with

generates trace amounts of DMCC, a probable human carcinogen. All rotary evaporator condensates and waste streams must be treated as potential carcinogens. -

Gas Evolution: The reaction generates stoichiometric quantities of

and

Reaction Mechanism

The efficiency of this protocol relies on the catalytic cycle shown below. The DMF acts as a nucleophilic catalyst, attacking

Figure 1: Catalytic cycle of DMF-mediated acyl chloride formation.[2] The regeneration of DMF allows for substoichiometric loading (1-5 mol%).

Materials & Equipment

Reagents

| Reagent | Purity | Role | Stoichiometry |

| 2,4,6-Trifluorophenylacetic acid | >98% | Substrate | 1.0 equiv |

| Thionyl Chloride ( | Reagent Grade | Chlorinating Agent | 2.0 - 5.0 equiv |

| Anhydrous | Catalyst | 0.05 equiv (5 mol%) | |

| Toluene | Anhydrous | Solvent/Chaser | 5-10 volumes |

Equipment

-

Flame-dried 3-neck Round Bottom Flask (RBF).

-

Reflux condenser with gas outlet adapter.

-

Pressure-equalizing addition funnel.

-

Nitrogen/Argon manifold.

-

Scrubber System: Tubing leading from condenser to a trap flask (empty, for suck-back protection)

Experimental Protocol

Phase 1: Setup & Activation[4]

-

Assembly: Assemble the glassware under an inert atmosphere (

or Ar). Ensure all joints are greased or sleeved to prevent seizing from -

Charging: Charge the RBF with 2,4,6-trifluorophenylacetic acid (1.0 equiv).

-

Solvent (Optional but Recommended): For scale-up (>10g), add anhydrous Toluene (3-5 volumes).

-

Note: Toluene allows for better thermal control than running neat and facilitates the final removal of thionyl chloride via azeotrope.

-

-

Catalyst: Add DMF (0.05 equiv) via syringe.

Phase 2: Reaction[4]

-

Addition: Charge the addition funnel with Thionyl Chloride (2.0 - 5.0 equiv).

-

Initiation: Begin dropwise addition of

at room temperature.-

Observation: Vigorous gas evolution (

) will occur immediately upon contact.

-

-

Thermal Ramp: Once addition is complete and initial gas evolution subsides, heat the reaction mixture to 60°C - 80°C .

-

Why: The 2,6-difluoro substitution creates steric bulk. Gentle heating ensures the Vilsmeier intermediate can effectively attack the carbonyl carbon.

-

-

Monitoring: Stir for 2–4 hours.

-

Endpoint: Reaction is complete when gas evolution ceases and the solution becomes clear (if suspension was initially present). TLC analysis involves quenching an aliquot with methanol to check for the methyl ester derivative.

-

Phase 3: Workup & Isolation

-

Concentration: Equip the flask for distillation or transfer to a rotary evaporator.

-

Evaporation: Remove excess

and solvent under reduced pressure (40°C bath).-

Critical: Use a chemically resistant vacuum pump with a cold trap.

-

-

The "Chaser" Technique: Re-dissolve the crude residue in fresh anhydrous Toluene (2 volumes) and re-evaporate.

-

Purpose: This azeotropically removes trace thionyl chloride and dissolved

, which is crucial for the stability of the acid chloride. Repeat twice.

-

-

Final Isolation: The resulting oil/solid is 2,4,6-trifluorophenylacetyl chloride .

-

Purity: Typically >95% and suitable for the next step (e.g., Friedel-Crafts or Amidation) without distillation.

-

Storage: Store under

at 4°C. Highly moisture sensitive.

-

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Thermal decomposition or polymerization. | Reduce temperature to 50-60°C. Ensure inert atmosphere is rigorous. |

| Stalled Reaction (Acid remains) | Steric hindrance or deactivated catalyst. | Add fresh DMF (2 mol%). Increase temperature slightly. |

| Solid Precipitate during Workup | Hydrolysis (moisture ingress). | The white solid is likely the regenerated acid. Ensure all glassware is flame-dried. |

| Product Solidifies in Condenser | High melting point of product. | Use a warm water condenser or switch to Toluene solvent system to keep product in solution. |

Analytical Characterization (Expected)

Since acid chlorides are unstable on silica gel, direct characterization is difficult.

-

Derivatization (Recommended): Quench a small aliquot into excess dry Methanol. Analyze the resulting Methyl Ester via GC-MS or

H-NMR. -

IR Spectroscopy: Look for the shift of the Carbonyl (

) stretch.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard mechanism reference).

-

Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving Acid Chlorides. Organic Process Research & Development, 1(2), 182. Link (Source regarding DMCC formation).

-

Sigma-Aldrich. (n.d.). Thionyl Chloride Safety Data Sheet. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for acid chlorides).

-

Burkhardt, E. R. (2015). Thionyl Chloride.[2][3][6][7][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. orgosolver.com [orgosolver.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. drexel.edu [drexel.edu]

- 9. nj.gov [nj.gov]

- 10. drexel.edu [drexel.edu]

Application Note: Esterification Strategies for 2,4,6-Trifluorophenylacetyl Chloride

Executive Summary

This guide details the optimized protocols for the esterification of 2,4,6-trifluorophenylacetyl chloride (TFPA-Cl) . Unlike standard benzoyl chlorides, TFPA-Cl presents a unique dual-reactivity profile: the electron-deficient aromatic ring significantly enhances carbonyl electrophilicity while simultaneously increasing the acidity of the benzylic

Critical Insight: The primary failure mode in this reaction is not steric hindrance, but rather ketene formation via E1cB elimination, leading to polymerization or colored impurities.[1] This guide prioritizes conditions that suppress the ketene pathway while maximizing nucleophilic acyl substitution.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]

The Fluorine Effect

The 2,4,6-trifluoro substitution pattern exerts profound electronic effects on the phenylacetyl scaffold:

-

Carbonyl Activation: The electron-withdrawing groups (EWG) pull density from the ring, and by extension the carbonyl carbon, making it highly reactive toward alcohols (

phenylacetyl chloride). -

-Proton Acidity: The same inductive effect lowers the pKa of the benzylic methylene protons. Standard bases (e.g., Et

Reaction Pathways

The following diagram illustrates the competition between the desired esterification and the parasitic ketene formation.

Figure 1: Mechanistic bifurcation. The dashed red path represents the high-risk ketene channel triggered by excess base or high temperatures.

Experimental Protocols

Protocol A: Direct Esterification (Standard)

Best for: Primary/Secondary alcohols and stable commercial acid chlorides.[1]

Reagents:

-

Substrate: 2,4,6-Trifluorophenylacetyl chloride (1.0 equiv)[1]

-

Nucleophile: Alcohol (1.1 equiv)[1]

-

Base: Pyridine (1.2 equiv) or DIPEA (1.2 equiv) — Avoid excess strong base.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

-

Catalyst: DMAP (0.05 equiv) — Optional, only for hindered alcohols.[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with N

. Add the Alcohol and Base to the solvent. -

Cooling (Critical): Cool the solution to -10°C to 0°C .

-

Rationale: Low temperature kinetically inhibits the deprotonation of the

-proton (ketene pathway) while allowing the fast acyl substitution to proceed.

-

-

Addition: Dissolve the Acid Chloride in a minimal amount of solvent. Add this solution dropwise over 15–30 minutes.

-

Observation: A white precipitate (Pyridine[1]·HCl) should form immediately. If the solution turns dark brown/black rapidly, ketene polymerization is occurring; lower the temperature.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.

-

Quench: Add 1M HCl (aq) to neutralize excess base and solubilize pyridinium salts.

-

Workup: Wash organic layer with sat.[2] NaHCO

(removes unreacted acid) and Brine.[1] Dry over MgSO

Protocol B: In Situ Activation (One-Pot)

Best for: When the acid chloride is unavailable or hydrolytically unstable. Starts from 2,4,6-trifluorophenylacetic acid.[1]

Reagents:

-

Precursor: 2,4,6-Trifluorophenylacetic acid (1.0 equiv)[1]

-

Activator: Oxalyl Chloride (1.2 equiv) + DMF (cat.[1] 2-3 drops)

-

Nucleophile: Alcohol (1.2 equiv)[1]

-

Base: Triethylamine (Et

N) (2.5 equiv total)[1]

Step-by-Step Procedure:

-

Activation: Dissolve the Acid in anhydrous DCM at 0°C. Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO

) will be vigorous.[1] Stir at RT for 2 hours until gas evolution ceases. -

Concentration (Optional but Recommended): Briefly concentrate under reduced pressure to remove excess Oxalyl Chloride (which would otherwise react with the alcohol). Redissolve in fresh DCM.

-

Coupling: Cool the fresh acid chloride solution to 0°C .

-

Addition: Add a solution of Alcohol + Et

N (mixed previously) dropwise to the acid chloride.-

Note: Adding the base/alcohol to the acid chloride keeps the base concentration low relative to the electrophile, minimizing ketene formation.

-

Data & Optimization Guide

Solvent & Base Compatibility Table

| Parameter | Recommendation | Notes |

| Solvent | DCM (Preferred) | Excellent solubility; easy workup.[1] |

| THF | Good for polar substrates; harder to dry completely. | |

| Toluene | Use only if heating is required (rare). | |

| Base | Pyridine | Weak base (pKa ~5.2); minimizes |

| DIPEA (Hünig's Base) | Sterically hindered; reduces nucleophilic attack on carbonyl.[1] | |

| Triethylamine (TEA) | Standard, but risk of ketene formation is higher than Pyridine.[1] | |

| Catalyst | DMAP | Use sparingly (1-5 mol%).[1] Excess promotes side reactions. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Dark Black/Tar | Ketene polymerization.[1] | Reduce temp to -20°C; Add base slower; Switch to Pyridine. |

| Low Yield | Hydrolysis of Acid Chloride.[3] | Ensure anhydrous solvents; check Oxalyl Chloride quality. |

| New Spot on TLC (High Rf) | Ketene Dimer.[1] | Reduce base equivalents; Avoid heating. |

QC & Validation

-

NMR Monitoring:

-

Proton Shift: The

-methylene protons ( -

Fluorine NMR: Essential for confirming the integrity of the 2,4,6-substitution pattern.

-

-

HPLC:

-

The ester will be significantly more lipophilic (longer retention time) than the parent acid.

-

Monitor at 254 nm (aromatic absorption).[1]

-

References

-

Allen, A. D., & Tidwell, T. T. (2013).[1] Ketenes II. John Wiley & Sons. (Authoritative text on ketene formation mechanisms and suppression). [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Foundational mechanisms for nucleophilic acyl substitution). [1]

-